molecular formula C27H23FN4OS B315918 N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B315918
M. Wt: 470.6 g/mol
InChI Key: OFOVBWBOYVDQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of benzyloxy, naphthyl, fluorobenzyl, and triazole moieties, which may contribute to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzyloxy naphthalene intermediate: This step involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)naphthalene.

    Synthesis of the triazole core: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide to form thiosemicarbazide, which is then cyclized with an appropriate aldehyde to form the triazole ring.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Final coupling reaction: The final step involves coupling the benzyloxy naphthalene intermediate with the triazole core and the fluorobenzyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy or fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Inhibiting enzymes: Such as cytochrome P450 enzymes, which are involved in the synthesis of ergosterol in fungi.

    Interacting with receptors: Binding to specific receptors in the body to modulate their activity.

    Disrupting cellular processes: Interfering with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: Known for its use in treating fungal infections.

Uniqueness

“N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine” is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.

Properties

Molecular Formula

C27H23FN4OS

Molecular Weight

470.6 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C27H23FN4OS/c28-23-13-10-21(11-14-23)18-34-27-31-29-19-32(27)30-16-25-24-9-5-4-8-22(24)12-15-26(25)33-17-20-6-2-1-3-7-20/h1-15,19,30H,16-18H2

InChI Key

OFOVBWBOYVDQRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNN4C=NN=C4SCC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNN4C=NN=C4SCC5=CC=C(C=C5)F

Origin of Product

United States

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